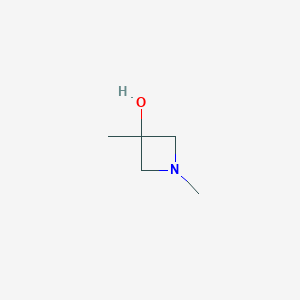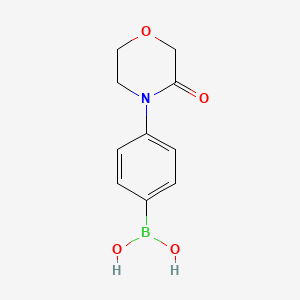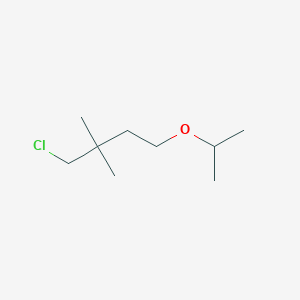
1-Chloro-4-isopropoxy-2,2-dimethylbutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-isopropoxy-2,2-dimethylbutane is an organic compound with a complex structure, characterized by the presence of a chlorine atom, an isopropoxy group, and a dimethylbutane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-isopropoxy-2,2-dimethylbutane typically involves the chlorination of 4-isopropoxy-2,2-dimethylbutane. This can be achieved through a substitution reaction where a chlorine atom replaces a hydrogen atom on the butane backbone. The reaction is usually carried out in the presence of a catalyst such as concentrated sulfuric acid to facilitate the substitution process .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high efficiency and minimize by-products. The use of advanced purification techniques, such as distillation and recrystallization, ensures the final product’s purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-4-isopropoxy-2,2-dimethylbutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the removal of the chlorine atom, resulting in the formation of hydrocarbons.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted butanes, alcohols, ketones, and hydrocarbons, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Chloro-4-isopropoxy-2,2-dimethylbutane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-Chloro-4-isopropoxy-2,2-dimethylbutane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorine atom and isopropoxy group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include signal transduction, metabolic processes, and cellular regulation.
Comparaison Avec Des Composés Similaires
1-Chloro-2,2-dimethylbutane: Shares a similar butane backbone but lacks the isopropoxy group.
1-Chloro-2,3-dimethylbutane: Another chlorinated butane derivative with different substitution patterns.
Uniqueness: 1-Chloro-4-isopropoxy-2,2-dimethylbutane is unique due to the presence of both a chlorine atom and an isopropoxy group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C9H19ClO |
|---|---|
Poids moléculaire |
178.70 g/mol |
Nom IUPAC |
1-chloro-2,2-dimethyl-4-propan-2-yloxybutane |
InChI |
InChI=1S/C9H19ClO/c1-8(2)11-6-5-9(3,4)7-10/h8H,5-7H2,1-4H3 |
Clé InChI |
TUMMIEGUNVQCCN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OCCC(C)(C)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


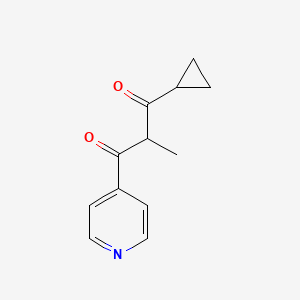

![1-methyl-5-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B13483077.png)
![Tert-butyl 1-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13483080.png)

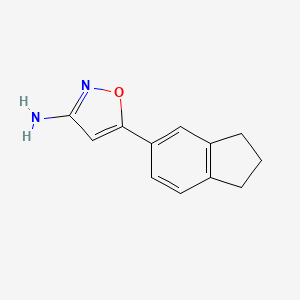
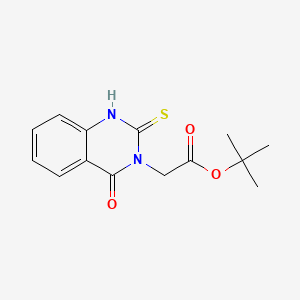



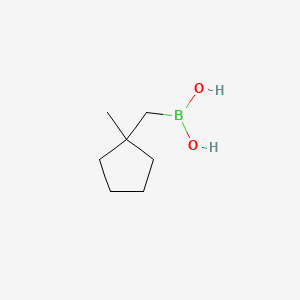
![Tert-butyl 3-[2-(methylcarbamoyl)ethyl]piperazine-1-carboxylate](/img/structure/B13483117.png)
